An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-iodo-4-methylpyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-iodo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-iodo-4-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical sciences. Its structural features, including the nucleophilic amino group, the electron-withdrawing iodine atom, and the methyl group on the pyridine ring, make it a versatile building block in the synthesis of various biologically active molecules. This compound serves as a key intermediate in the development of therapeutic agents, particularly in the fields of oncology and infectious diseases.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation development.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-iodo-4-methylpyridine. The information is presented in a structured format to facilitate easy access and comparison for researchers and drug development professionals. Detailed experimental protocols for the determination of these key parameters are also provided, alongside a logical workflow for its synthesis.
Physicochemical Properties
The physicochemical properties of 2-Amino-5-iodo-4-methylpyridine are summarized in the table below. The data presented includes experimentally determined values where available, supplemented by computationally predicted values for parameters not readily found in the literature.
| Property | Value | Data Type |
| Molecular Formula | C₆H₇IN₂ | Experimental |
| Molecular Weight | 234.04 g/mol | Experimental |
| Appearance | Yellow to brown powder | Experimental |
| Melting Point | 115-123 °C | Experimental |
| Boiling Point | 315.7 °C (Predicted) | Predicted |
| Aqueous Solubility | -2.5 log(mol/L) (Predicted) | Predicted |
| pKa (basic) | 4.2 (Predicted) | Predicted |
| logP | 1.8 (Predicted) | Predicted |
| CAS Number | 356561-08-5 | Experimental |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the key physicochemical properties of 2-Amino-5-iodo-4-methylpyridine.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which 2-Amino-5-iodo-4-methylpyridine transitions from a solid to a liquid state.
Methodology:
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A small, finely powdered sample of 2-Amino-5-iodo-4-methylpyridine is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a controlled rate (e.g., 2-5 °C/min).
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The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. The melting point is reported as this range.
Boiling Point Determination (Siwoloboff Method for Solids)
Objective: To determine the boiling point of 2-Amino-5-iodo-4-methylpyridine. As this is a solid at room temperature, decomposition may occur before boiling.
Methodology:
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A small amount of the sample is placed in a fusion tube.
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A capillary tube, sealed at one end, is placed open-end down into the fusion tube.
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The fusion tube is attached to a thermometer and heated in a heating bath (e.g., silicone oil).
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As the temperature rises, a stream of bubbles will emerge from the capillary tube.
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The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of 2-Amino-5-iodo-4-methylpyridine in a saturated aqueous solution.
Methodology:
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An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.
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The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered or centrifuged to remove the undissolved solid.
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The concentration of the solute in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination (UV-Spectrophotometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of the amino group.
Methodology:
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A stock solution of 2-Amino-5-iodo-4-methylpyridine of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
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A series of buffer solutions with a range of known pH values are prepared.
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Aliquots of the stock solution are added to each buffer solution.
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The UV-Vis spectrum of each solution is recorded.
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The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH.
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The pKa is determined from the inflection point of the resulting sigmoidal curve.
logP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Methodology:
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A solution of 2-Amino-5-iodo-4-methylpyridine of known concentration is prepared in either n-octanol or water.
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Equal volumes of n-octanol and water are placed in a separatory funnel.
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A known volume of the stock solution is added to the funnel.
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The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases.
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The funnel is allowed to stand until the two phases have completely separated.
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The concentration of the solute in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logP is the logarithm of this value.
Synthesis Workflow
The synthesis of 2-Amino-5-iodo-4-methylpyridine typically involves the direct iodination of 2-Amino-4-methylpyridine. The following diagram illustrates a general workflow for this chemical transformation.
Caption: A generalized workflow for the synthesis of 2-Amino-5-iodo-4-methylpyridine.
